Cas no 195735-16-1 (2,6,16-Kauranetriol 2-O-beta-D-allopyranoside)

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside structure
195735-16-1 structure
商品名:2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
CAS番号:195735-16-1
MF:C26H44O8
メガワット:484.62276
CID:836977
PubChem ID:91668402

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside 化学的及び物理的性質

名前と識別子

    • 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
    • 2,6,16-Kauranetriol 2-O-β-D-allopyranoside
    • 2,6,16-KAURANETRIOL 2-OBETA-D-ALLOPYRANOSIDE
    • [ "" ]
    • 2,6,16-Kauranetriol 2-O-beta-D-allopyraside
    • A-D-allopyranoside
    • beta-D-Allopyranoside,(2beta,6beta)-6,16-dihydroxykauran-2-yl
    • AKOS027250673
    • 195735-16-1
    • 2,6,16-Kauranetriol 2-O-
    • (2R,3R,4R,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • インチ: InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,24+,25-,26-/m1/s1
    • InChIKey: RGKNTHMUHXNDHJ-GMOWVNSKSA-N
    • ほほえんだ: C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O

計算された属性

  • せいみつぶんしりょう: 484.30400
  • どういたいしつりょう: 484.30361836g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 8
  • 重原子数: 34
  • 回転可能化学結合数: 3
  • 複雑さ: 791
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 13
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 140Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 654.3±55.0 °C at 760 mmHg
  • フラッシュポイント: 349.5±31.5 °C
  • PSA: 139.84000
  • LogP: 0.93600
  • じょうきあつ: 0.0±4.5 mmHg at 25°C

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside セキュリティ情報

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K31790-5mg
(2R,3R,4R,5S,6R)-2-(((2R,4aR,5R,6aR,8R,9R,11aR,11bS)-5,8-dihydroxy-4,4,8,11b-tetramethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
195735-16-1
5mg
¥4418.0 2021-09-09
TargetMol Chemicals
TN2733-5 mg
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
195735-16-1 98%
5mg
¥ 4,280 2023-07-11
TargetMol Chemicals
TN2733-5mg
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
195735-16-1
5mg
¥ 4280 2024-07-20
TargetMol Chemicals
TN2733-5mg
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
195735-16-1
5mg
¥ 4280 2024-07-24
TargetMol Chemicals
TN2733-1 ml * 10 mm
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
195735-16-1
1 ml * 10 mm
¥ 4380 2024-07-20
Chemenu
CM182362-10mg
beta-D-Allopyranoside, (2beta,6beta)-6,16-dihydroxykauran-2-yl
195735-16-1 95%
10mg
$1169 2023-03-07
TargetMol Chemicals
TN2733-1 mL * 10 mM (in DMSO)
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
195735-16-1 98%
1 mL * 10 mM (in DMSO)
¥ 4,380 2023-07-11
TargetMol Chemicals
TN2733-1 ml * 10 mm
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
195735-16-1
1 ml * 10 mm
¥ 4380 2024-07-24
Chemenu
CM182362-10mg
beta-D-Allopyranoside, (2beta,6beta)-6,16-dihydroxykauran-2-yl
195735-16-1 95%
10mg
$1169 2021-06-15
Key Organics Ltd
FS-10541-5mg
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
195735-16-1 >95%
5mg
£720.28 2025-02-24

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside 関連文献

2,6,16-Kauranetriol 2-O-beta-D-allopyranosideに関する追加情報

Recent Advances in the Study of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS: 195735-16-1): A Comprehensive Research Brief

The compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS: 195735-16-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its biosynthesis, pharmacological activities, and potential clinical applications. The following sections provide a detailed overview of recent studies, highlighting key discoveries and their implications for future research and drug development.

Recent studies have elucidated the biosynthetic pathways of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, revealing its origin in select plant species, particularly within the genus Isodon. Advanced chromatographic and spectroscopic techniques, including HPLC-MS and NMR, have been employed to characterize its molecular structure and confirm its purity. These methodological advancements have facilitated a deeper understanding of the compound's stability and reactivity, which are critical for its potential use in pharmaceutical formulations.

Pharmacological investigations have demonstrated that 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside exhibits notable anti-inflammatory and anti-tumor properties. In vitro and in vivo studies have shown that the compound can modulate key signaling pathways, such as NF-κB and MAPK, thereby reducing inflammatory responses and inhibiting the proliferation of certain cancer cell lines. These findings suggest its potential as a lead compound for developing novel therapeutics targeting chronic inflammatory diseases and oncology.

Despite these promising results, challenges remain in optimizing the bioavailability and pharmacokinetic profile of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. Recent research has explored various formulation strategies, including nano-encapsulation and prodrug approaches, to enhance its solubility and systemic delivery. Preliminary data from these studies indicate improved efficacy and reduced toxicity, paving the way for future preclinical and clinical trials.

In conclusion, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside represents a compelling area of research with significant therapeutic potential. Continued efforts to elucidate its mechanisms of action, optimize its delivery, and validate its safety and efficacy in clinical settings will be essential for translating these discoveries into tangible medical advancements. This brief underscores the importance of interdisciplinary collaboration in advancing the study of this promising compound.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd